Carbamic acid, (5-((hexylamino)acetyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester
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Overview
Description
Carbamic acid, (5-((hexylamino)acetyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester is a complex organic compound with a unique structure that combines elements of carbamic acid and dibenzazepine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (5-((hexylamino)acetyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester typically involves multiple steps. The process begins with the preparation of the dibenzazepine core, followed by the introduction of the hexylaminoacetyl group and the ethyl ester moiety. Common reagents used in these reactions include hexylamine, acetic anhydride, and ethyl chloroformate. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (5-((hexylamino)acetyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the hexylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted under anhydrous conditions.
Substitution: Various nucleophiles such as halides or amines; reactions often require solvents like dichloromethane or ethanol and may be catalyzed by acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a wide range of substituted compounds, depending on the nucleophile employed.
Scientific Research Applications
Carbamic acid, (5-((hexylamino)acetyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of carbamic acid, (5-((hexylamino)acetyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways that involve binding to active sites or allosteric sites, resulting in changes in protein conformation and function.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (5-((methylamino)acetyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester
- Carbamic acid, (5-((ethylamino)acetyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester
Uniqueness
Carbamic acid, (5-((hexylamino)acetyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester is unique due to the presence of the hexylamino group, which imparts distinct chemical and biological properties. This structural feature may enhance its lipophilicity, influencing its interaction with biological membranes and its overall pharmacokinetic profile.
Properties
CAS No. |
134068-23-8 |
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Molecular Formula |
C25H33N3O3 |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
ethyl N-[11-[2-(hexylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate |
InChI |
InChI=1S/C25H33N3O3/c1-3-5-6-9-16-26-18-24(29)28-22-11-8-7-10-19(22)12-13-20-14-15-21(17-23(20)28)27-25(30)31-4-2/h7-8,10-11,14-15,17,26H,3-6,9,12-13,16,18H2,1-2H3,(H,27,30) |
InChI Key |
ZMUKEANQXDTOKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNCC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)NC(=O)OCC |
Origin of Product |
United States |
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